2',4'-Bis(trifluoromethyl)acetophenone

Übersicht

Beschreibung

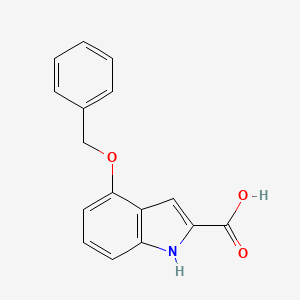

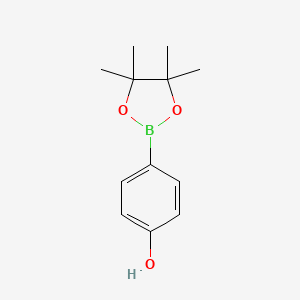

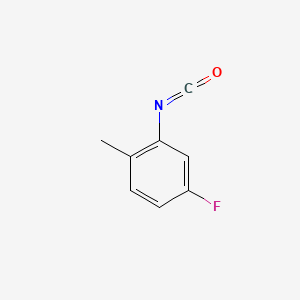

2',4'-Bis(trifluoromethyl)acetophenone is a chemical compound that is part of a broader class of acetophenones, which are characterized by the presence of a carbonyl group attached to a phenyl ring. This particular compound is distinguished by the presence of two trifluoromethyl groups at the 2' and 4' positions on the phenyl ring, which can significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or coupling reactions. For instance, 4-(2',4'-difluorophenyl)acetophenone was synthesized using a Suzuki cross-coupling reaction, which is a common method for forming carbon-carbon bonds and could potentially be adapted for the synthesis of 2',4'-Bis(trifluoromethyl)acetophenone . Additionally, the synthesis of a fluorinated aromatic diamine monomer, which shares some structural similarities with 2',4'-Bis(trifluoromethyl)acetophenone, was achieved by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with another compound under specific catalysis . These methods highlight the importance of catalysts and the conditions under which these reactions are carried out.

Molecular Structure Analysis

The molecular structure of compounds similar to 2',4'-Bis(trifluoromethyl)acetophenone has been determined using techniques such as X-ray crystallography. For example, the crystal structure of Bis[4-(5'-carboxylpentyloxy)acetophenon]azine, a related dicarboxylic acid, was determined to belong to the triclinic system . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Compounds with acetophenone structures can participate in various chemical reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, which is structurally related to 2',4'-Bis(trifluoromethyl)acetophenone, was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines . This suggests that the bis(trifluoromethyl)acetophenone could also be involved in similar reactions or could be used as a catalyst, given the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can increase the compound's lipophilicity and chemical stability. The synthesis of novel polyimides derived from a related fluorinated aromatic diamine monomer resulted in materials with good solubility in polar organic solvents and excellent thermal stability . These properties are indicative of the potential behavior of 2',4'-Bis(trifluoromethyl)acetophenone in various environments and applications.

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

- Field : Organic Chemistry

- Application Summary : 2’,4’-Bis(trifluoromethyl)acetophenone is used in the α-bromination reaction of carbonyl compounds, which is a significant topic in the field of organic chemistry .

- Method of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application in Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2’,4’-Bis(trifluoromethyl)acetophenone, are used extensively in the agrochemical and pharmaceutical industries .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application in Direct Substitution Reactions

- Field : Organic Chemistry

- Application Summary : 2’,4’-Bis(trifluoromethyl)acetophenone has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Application in Heterocyclic Compounds Synthesis

- Field : Organic Chemistry

- Application Summary : Acetophenone and its derivatives, including 2’,4’-Bis(trifluoromethyl)acetophenone, have been utilized in the synthesis of many heterocyclic compounds . These compounds are significant in various fields, including medicine, pharmacy, and biology .

- Method of Application : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . They are also the main constituent of many natural compounds .

- Results : The specific results or outcomes obtained were not detailed in the source .

Application in Experimental Teaching

- Field : Education

- Application Summary : The α-bromination reaction of carbonyl compounds, including 2’,4’-Bis(trifluoromethyl)acetophenone, is a significant topic in the field of organic chemistry . This reaction has been used in undergraduate organic chemistry experiments .

- Method of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application in Direct Substitution Reactions

- Field : Organic Chemistry

- Application Summary : 2’,4’-Bis(trifluoromethyl)acetophenone has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

2’,4’-Bis(trifluoromethyl)acetophenone is considered hazardous. It is a flammable solid and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

1-[2,4-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)10(14,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLYNSLYUWMONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371122 | |

| Record name | 2',4'-Bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Bis(trifluoromethyl)acetophenone | |

CAS RN |

237069-82-8 | |

| Record name | 2',4'-Bis(trifluoromethyl)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)